molecular formula C10H9N3O2 B1454780 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1368819-46-8

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B1454780
CAS RN: 1368819-46-8
M. Wt: 203.2 g/mol
InChI Key: ATRRAGXPNKDBRA-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a compound that has been studied for its potential anticancer properties . It is part of a series of hybrids that have been synthesized and evaluated for their inhibitory activities against certain cancer cell lines .


Synthesis Analysis

The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that have been successfully synthesized . The structures of these hybrids were established using NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid and its hybrids was established using NMR and MS analysis . This analysis confirmed the successful synthesis of the compounds .


Chemical Reactions Analysis

The compound is part of a series of hybrids that have been synthesized and their structures established by NMR and MS analysis . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The exact molecular weight of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is 203.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The complexity of the compound is 239 .

Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. Novel compounds synthesized from 1,2,4-triazole, including those related to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid , have shown promising cytotoxic activities against various human cancer cell lines . These compounds can selectively target cancer cells while minimizing harm to normal cells, making them potential candidates for chemotherapy drugs.

Antibacterial Drug Design

1,2,4-Triazole derivatives are also recognized for their significant antibacterial properties. Research has demonstrated that these compounds can be effective against a range of bacteria, including those resistant to current antibiotics . The design of new antibacterial drugs incorporating the 1,2,4-triazole ring could be crucial in combating the growing issue of microbial resistance.

Apoptosis Induction in Cancer Therapy

Specific 1,2,4-triazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells. Studies involving compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown effects on apoptosis induction, which is a key mechanism in cancer treatment strategies .

Pharmacological Analysis

The binding affinity and interaction of 1,2,4-triazole derivatives with various enzymes have been a subject of pharmacological analysis. These interactions are crucial for understanding the therapeutic potential and safety profile of these compounds in medicinal chemistry .

Comparative Drug Efficacy Studies

In the quest to find more effective cancer treatments, 1,2,4-triazole derivatives are often compared with established drugs like doxorubicin. Evaluating the viability of cancer cells treated with these compounds provides insights into their efficacy and potential as alternative treatments .

properties

IUPAC Name

4-(5-methyl-1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRAGXPNKDBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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